molecular formula C13H16N2O6 B2715974 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine CAS No. 899368-48-0

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

Cat. No.: B2715974
CAS No.: 899368-48-0
M. Wt: 296.279
InChI Key: FLHXVCYCNKWSAX-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine ( 899368-48-0) is a chemical compound with the molecular formula C13H16N2O6 and a molecular weight of 296.28 g/mol . As a morpholine derivative, this compound belongs to a class of heterocycles that feature both amine and ether functional groups, making them valuable intermediates in various research fields . Compounds featuring the morpholine ring are of significant interest in scientific research and are frequently explored as key synthetic intermediates in the development of pharmaceuticals, agrochemicals, and functional materials . Researchers utilize this compound and its analogs in the synthesis of more complex molecules, leveraging its structure to modulate the properties of the target compound. It is recommended to store this product at -4°C for short-term use (1-2 weeks) or at -20°C for longer preservation (1-2 years) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and wear appropriate personal protective equipment, including gloves, protective clothing, and safety goggles .

Properties

IUPAC Name

2-(2-methoxy-4-nitrophenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHXVCYCNKWSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine typically involves the reaction of 2-methoxy-4-nitrophenol with morpholine in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Studies have shown that 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine exhibits significant anticancer properties. In vitro studies indicated that it can induce apoptosis in various cancer cell lines, including liver (HepG2) and colon (HCT-116) cancer cells, with IC50 values around 20 µM .
    • The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties :
    • The compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values were recorded at 32 µM against Staphylococcus aureus and 64 µM against Escherichia coli . This suggests potential as an antimicrobial agent.
  • Enzyme Inhibition :
    • There is ongoing research into its role as an inhibitor of specific enzymes involved in metabolic pathways. The oxalamide moiety facilitates hydrogen bonding and hydrophobic interactions, crucial for binding to target proteins .

Biological Research

  • Biochemical Probes :
    • The compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes, which could lead to advancements in understanding various biological processes .
  • Neuropharmacology :
    • Preliminary studies suggest that derivatives of this compound may inhibit monoamine oxidases (MAOs), which are critical in neurodegenerative diseases. This opens avenues for developing treatments for conditions such as Alzheimer's disease .

Material Science Applications

  • Polymer Development :
    • The unique chemical structure allows for the synthesis of new materials with specific properties, such as polymers or coatings that exhibit desired mechanical and thermal characteristics .

Anticancer Research

In a notable study, researchers treated human cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, highlighting its potential as an effective anticancer agent.

Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against various bacterial strains using the agar disc-diffusion method. Results indicated that modifications to the chemical structure could enhance antibacterial activity, suggesting a structure-activity relationship (SAR) worth exploring further .

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Methoxy-4-nitrophenoxy acetyl group Not explicitly reported Potential precursor in drug synthesis
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl group; thiomorpholine ring (S atom) ~237.3 Increased lipophilicity; antimycobacterial agents
4-[2-(4-Nitrophenoxy)ethyl]morpholine 4-Nitrophenoxy ethyl chain 252.27 Altered solubility due to ethyl linker
4-(4-Nitrobenzoyl)morpholine 4-Nitrobenzoyl group ~250.2 Electron-withdrawing effects; amide coupling
4-(2-(Trifluoromethyl)-4-nitrophenoxy)ethylmorpholine Trifluoromethyl-4-nitrophenoxy ethyl chain 320.26 Enhanced lipophilicity; fluorinated drug intermediates
4-(4-Nitrophenyl)morpholine Direct 4-nitrophenyl substitution ~208.2 Simple nitroaromatic; precursor for aniline derivatives

Biological Activity

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its role in enhancing the biological activity of various drug candidates. The presence of a nitrophenoxy group and a methoxy substituent further contributes to its unique properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/ml
Escherichia coli75 µg/ml
Bacillus subtilis30 µg/ml
Pseudomonas aeruginosa100 µg/ml

These MIC values suggest that the compound shows promising activity against common pathogens, potentially positioning it as a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

In vitro studies demonstrated that treatment with this compound led to:

  • Inhibition of cell proliferation : The compound reduced the viability of cancer cells significantly, with IC50 values ranging from 15 µM to 25 µM across different cell lines.
  • Induction of apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Reactive Oxygen Species Generation : The nitrophenoxy group can participate in redox reactions, leading to increased ROS levels within cells, which can induce oxidative stress and subsequent apoptosis.
  • Enzyme Interaction : The morpholine ring may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes such as proliferation and survival .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound was effective at concentrations lower than those required for standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

Study on Anticancer Properties

In another investigation focused on cancer therapy, researchers found that the compound significantly inhibited tumor growth in vivo in xenograft models. Mice treated with this compound exhibited reduced tumor size compared to control groups, highlighting its therapeutic potential in oncology .

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity but may require longer reaction times.
  • Temperature : Higher temperatures (>80°C) risk nitro group decomposition.
  • Yield Optimization : Yields range from 60–85% depending on stoichiometry and catalyst use (e.g., triethylamine boosts acylation efficiency) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :
Use a multi-technique approach:

HPLC/MS : Confirm molecular weight (theoretical MW: 324.3 g/mol) and detect impurities (>95% purity threshold) .

¹H/¹³C NMR : Key signals include:

  • Aromatic protons : δ 7.5–8.5 ppm (nitrophenyl group).
  • Morpholine protons : δ 3.5–4.0 ppm (N-CH₂).
  • Methoxy group : δ 3.8 ppm (singlet) .

XRD : For crystalline samples, compare unit cell parameters (e.g., space group P2₁/c) with published morpholine derivatives .

Data Contradiction Note : Nitro group orientation in XRD may vary with crystallization solvents, affecting bond angles by ±2° .

Advanced: What analytical challenges arise in quantifying trace byproducts during synthesis, and how can they be resolved?

Methodological Answer :
Common Byproducts :

  • Unreacted Chloroacetyl Intermediate : Detected via GC-MS (retention time ~8.2 min) .
  • N-Oxide Derivatives : Formed under oxidative conditions; identify using IR (N-O stretch at 1250–1350 cm⁻¹) .

Q. Resolution Strategies :

SPE Cleanup : Use C18 cartridges to remove polar impurities before HPLC.

Isotopic Labeling : If stable isotopes are unavailable, employ 4-benzoylmorpholine as an internal standard for LC-MS calibration .

Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize quenching time and minimize side reactions .

Advanced: How does the nitro group’s electronic effects influence the compound’s reactivity in downstream applications?

Methodological Answer :
The meta -nitro group:

  • Electron-Withdrawing Effect : Reduces electron density on the phenoxy ring, making it resistant to electrophilic substitution but reactive toward nucleophilic agents (e.g., amines in drug-conjugation studies) .
  • Photostability : Nitro groups increase susceptibility to UV degradation; store samples in amber vials under inert gas .

Q. Experimental Design Tip :

  • DFT Calculations : Model charge distribution to predict sites for functionalization (e.g., acetyl group at C4 vs. C2) .
  • Comparative Studies : Replace nitro with cyano or trifluoromethyl groups to assess electronic contributions to bioactivity .

Advanced: What are the implications of morpholine ring conformation on the compound’s biological activity?

Q. Methodological Answer :

  • Ring Flexibility : The morpholine’s chair conformation enhances solubility but may reduce binding affinity compared to rigid heterocycles (e.g., piperazine) .
  • Structure-Activity Relationship (SAR) :
    • Anticancer Activity : Derivatives with 4-nitrophenyl groups show IC₅₀ values <10 µM in HepG2 cells .
    • Antimicrobial Efficacy : Modifying the acetyl spacer’s length alters penetration into bacterial biofilms .

Q. Methodology for SAR :

Docking Simulations : Use AutoDock Vina to predict interactions with targets (e.g., κ-opioid receptors) .

In Vivo Testing : Administer derivatives in zebrafish models to compare bioavailability and toxicity profiles .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Hazards : Nitro compounds are mutagenic; morpholine derivatives may irritate mucous membranes .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coats).
    • Neutralize waste with 10% NaOH before disposal .
    • Monitor air quality for morpholine vapors (TLV: 20 ppm) .

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